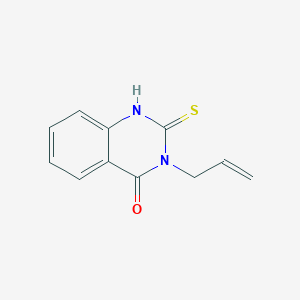

3-Allyl-2-mercapto-3H-quinazolin-4-one

Description

The exact mass of the compound 3-Allyl-2-mercapto-3H-quinazolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Allyl-2-mercapto-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-mercapto-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUBWTIKDYWHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349706 | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21263-59-2 | |

| Record name | 21263-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a group of molecules of significant interest in medicinal chemistry. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and proposed mechanism of action of 3-Allyl-2-mercapto-3H-quinazolin-4-one, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂OS | [1] |

| Molecular Weight | 218.28 g/mol | [1] |

| CAS Number | 21263-59-2 | [1] |

| Melting Point | 207 °C | [2] |

| LogP (predicted) | 2.24509 | [3] |

| Topological Polar Surface Area (TPSA) | 37.79 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) (based on a similar compound) | [4] |

| pKa (estimated) | The pKa of quinazoline derivatives can be estimated using quantum mechanical calculations, with the N1 atom being a key determinant. | [5] |

Experimental Protocols

Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one can be achieved through a multi-step reaction, a general protocol for which is described below.[6]

Materials:

-

Isatoic anhydride

-

Allylamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water

Procedure:

-

A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.

-

A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.

-

The stirring is continued under reflux for an additional 3 hours.

-

The reaction mixture is cooled to room temperature and poured into 20 mL of water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the allyl group and the aromatic protons of the quinazolinone core.

-

Allyl Protons:

-

A multiplet around 5.9-6.0 ppm (1H, -CH=).

-

Two multiplets around 5.1-5.3 ppm (2H, =CH₂).

-

A doublet around 4.8-4.9 ppm (2H, N-CH₂-).

-

-

Aromatic Protons:

-

Multiplets in the range of 7.2-8.2 ppm (4H).

-

-

Thiol Proton:

-

A broad singlet, which may be exchangeable with D₂O, typically in the downfield region.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbons of the quinazolinone ring system and the allyl substituent.

-

Carbonyl Carbon (C=O): ~162 ppm.

-

Thione Carbon (C=S): In the range of 175-185 ppm.

-

Aromatic Carbons: Multiple signals between 115 and 150 ppm.

-

Allyl Carbons:

-

-CH=: ~130-135 ppm.

-

=CH₂: ~115-120 ppm.

-

N-CH₂-: ~45-50 ppm.

-

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretch: A broad band around 3100-3300 cm⁻¹ (if in thione-thiol tautomeric equilibrium).

-

C-H Stretch (aromatic and aliphatic): Around 2900-3100 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1670-1690 cm⁻¹.

-

C=N Stretch: Around 1600-1620 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C=S Stretch: A band in the region of 1050-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely involve the loss of the allyl group and fragmentation of the quinazolinone ring.

Mechanism of Action and Signaling Pathway

The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14][15] These compounds are believed to act as positive allosteric modulators of the GABA-A receptor.

The proposed mechanism involves the binding of the quinazolinone derivative to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and reducing neuronal excitability, which is a key factor in seizure activity.

Conclusion

3-Allyl-2-mercapto-3H-quinazolin-4-one presents a scaffold of considerable interest for the development of new therapeutic agents, particularly for neurological disorders. This technical guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its expected spectral characteristics. Furthermore, a plausible mechanism of action involving the positive allosteric modulation of the GABA-A receptor has been described. Further experimental validation of the physicochemical and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. acgpubs.org [acgpubs.org]

- 9. chemmethod.com [chemmethod.com]

- 10. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Allyl-2-mercapto-3H-quinazolin-4-one (CAS Number: 21263-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allyl-2-mercapto-3H-quinazolin-4-one, identified by CAS number 21263-59-2, is a heterocyclic organic compound featuring a quinazolinone core. This molecule serves as a versatile synthetic intermediate in the development of a variety of biologically active compounds. While the core compound itself is not extensively studied for its direct pharmacological effects, its derivatives have demonstrated significant potential as anticonvulsant and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most notably, its application as a precursor for more complex molecules with therapeutic promise. Detailed experimental protocols for its synthesis and the synthesis of its key derivatives are provided, alongside a summary of the biological evaluation of these derivatives.

Chemical and Physical Properties

3-Allyl-2-mercapto-3H-quinazolin-4-one is a solid at room temperature with the molecular formula C₁₁H₁₀N₂OS.[1][2] Its structure consists of a bicyclic quinazolinone backbone with an allyl group attached to one of the nitrogen atoms and a mercapto group at the 2-position.

| Property | Value | Reference |

| CAS Number | 21263-59-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂OS | [1][2] |

| Molecular Weight | 218.28 g/mol | [1] |

| Alternate Names | 3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | [1] |

| SMILES | C=CCN1C(S)=NC2=CC=CC=C2C1=O | [2] |

| LogP | 2.24509 | [2] |

| Topological Polar Surface Area (TPSA) | 37.79 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis

The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one is a well-established process in organic chemistry.

General Synthesis from Anthranilic Acid

A common and efficient method involves the reaction of anthranilic acid with allyl isothiocyanate.

Experimental Protocol:

-

Reaction Setup: A mixture of anthranilic acid and allyl isothiocyanate in a suitable solvent, such as ethanol, is prepared.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up: Upon cooling, the product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization to yield the final product.

Caption: Synthesis of the target compound.

Role as a Synthetic Intermediate

The primary significance of 3-Allyl-2-mercapto-3H-quinazolin-4-one in medicinal chemistry lies in its utility as a scaffold for the synthesis of a diverse range of derivatives. The mercapto group at the 2-position is a key functional handle for introducing various substituents, leading to compounds with altered physicochemical properties and biological activities.

Synthesis of 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives

A prominent application of the title compound is in the synthesis of derivatives where the sulfur atom is alkylated. These derivatives have been investigated for their anticonvulsant properties.[3]

Experimental Protocol for Synthesis of 2-Substituted Derivatives: [3]

-

Reaction Setup: 3-Allyl-2-mercapto-3H-quinazolin-4-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), along with a base, typically potassium carbonate (K₂CO₃).

-

Addition of Electrophile: The appropriate α-chloroacetanilide derivative is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated on a water bath with continuous stirring for several hours.

-

Work-up: After cooling, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.

-

Purification: The solid product is collected by filtration, dried, and recrystallized from a suitable solvent like ethanol to obtain the purified 2-substituted-3-allyl-4(3H)-quinazolinone derivative.

Caption: Derivatization via S-alkylation.

Biological Activity

As of the current literature, 3-Allyl-2-mercapto-3H-quinazolin-4-one is primarily documented as a synthetic intermediate, and there is a lack of extensive studies on its intrinsic biological activities. The significant pharmacological effects are observed in its derivatives.

Anticonvulsant Activity of Derivatives

Derivatives of 3-Allyl-2-mercapto-3H-quinazolin-4-one have been synthesized and evaluated for their anticonvulsant effects.[3] The rationale for this exploration stems from the known central nervous system activities of the broader quinazolinone class of compounds.

Experimental Protocol for Anticonvulsant Screening: [3]

-

Animal Model: Male albino mice are used for the in vivo assays.

-

Maximal Electroshock (MES) Test:

-

Animals are administered the test compound intraperitoneally.

-

After a set period, a maximal electroshock is delivered via corneal electrodes.

-

The presence or absence of the tonic hind limb extension is recorded as a measure of seizure protection.

-

-

Pentylenetetrazole (PTZ)-Induced Seizure Test:

-

Animals are pre-treated with the test compound.

-

A convulsant dose of pentylenetetrazole is administered subcutaneously.

-

The animals are observed for the onset of clonic seizures, and the latency to the first seizure and the percentage of protected animals are recorded.

-

-

Neurotoxicity Assessment (Rotarod Test):

-

Mice are trained to remain on a rotating rod.

-

After administration of the test compound, the ability of the animals to maintain their balance on the rotating rod is assessed at various time intervals. Inability to remain on the rod for a specified duration is indicative of neurotoxicity.

-

Quantitative Data for Selected Derivatives:

A study by Abulkhair et al. (2016) synthesized a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives and evaluated their anticonvulsant activity.[3] The results for some of the most active compounds are summarized below.

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Motor Impairment) |

| 4b | 83.3 | 66.7 | 16.7 |

| 4c | 100 | 83.3 | 0 |

| 4d | 83.3 | 83.3 | 16.7 |

| Sodium Valproate (Reference) | 100 | 100 | 0 |

| Methaqualone (Reference) | 100 | 100 | 100 |

Data extracted from Abulkhair et al., 2016.[3]

The proposed mechanism for the anticonvulsant activity of these derivatives involves their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3]

Caption: Proposed anticonvulsant mechanism.

Anticancer Activity of Derivatives

The quinazolinone scaffold is present in several approved anticancer drugs, and as such, derivatives of 3-Allyl-2-mercapto-3H-quinazolin-4-one have also been explored for their potential as anticancer agents.

While specific studies focusing on derivatives solely from this starting material are limited, the broader class of 2-mercapto-3-substituted-quinazolin-4-ones has shown cytotoxic activity against various cancer cell lines.[4] The mechanism of action for these types of compounds often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Conclusion

3-Allyl-2-mercapto-3H-quinazolin-4-one is a valuable and versatile building block in medicinal chemistry. Although the compound itself has not been extensively profiled for direct biological activity, its strategic importance lies in its role as a precursor for a wide array of derivatives. The research landscape strongly indicates that modifications at the 2-mercapto position can lead to potent anticonvulsant and potentially other therapeutic agents. This guide provides researchers and drug development professionals with the foundational knowledge of its synthesis, properties, and, crucially, its application in the generation of novel, biologically active molecules. Future research may yet uncover intrinsic activities of the core compound, but its current value is firmly established in its derivatization potential.

References

An In-depth Technical Guide on the Synthesis and Spectral Characteristics of 3-Allyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectral properties of the heterocyclic compound 3-Allyl-2-mercapto-3H-quinazolin-4-one. Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. This document outlines common synthetic routes and provides a predictive summary of the spectral data essential for the characterization of this specific molecule.

Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one can be achieved through a multi-step process, typically starting from anthranilic acid or its derivatives. A common and effective method involves the reaction of an appropriate amine with isatoic anhydride, followed by cyclization with carbon disulfide.

Experimental Protocol

A widely cited method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, which can be adapted for 3-Allyl-2-mercapto-3H-quinazolin-4-one, is as follows:

-

Reaction of Isatoic Anhydride with Allylamine: A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours.

-

Cyclization with Carbon Disulfide: A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.

-

Continued Reflux: The stirring and reflux are continued for an additional 3 hours under the same conditions.

-

Precipitation and Isolation: The reaction mixture is cooled to room temperature and then poured into 20 ml of water.

-

Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired product as colorless crystals.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3100 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=O Stretch (amide) | ~1680 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C=S Stretch (thione) | ~1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Allyl-CH= | 5.8 - 6.1 | Multiplet |

| Allyl-=CH₂ | 5.1 - 5.4 | Multiplet |

| Allyl-NCH₂ | 4.7 - 5.0 | Doublet |

| SH | Variable | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will identify the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 175 - 185 |

| C=O | 160 - 165 |

| Aromatic-C | 115 - 150 |

| Allyl-CH= | 130 - 135 |

| Allyl-=CH₂ | 115 - 120 |

| Allyl-NCH₂ | 45 - 55 |

Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z |

| [M]⁺ | 218 |

| [M+H]⁺ | 219 |

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Caption: Synthesis and characterization workflow for 3-Allyl-2-mercapto-3H-quinazolin-4-one.

An In-depth Technical Guide to 3-Allyl-2-mercapto-3H-quinazolin-4-one: Synthesis, Spectroscopic Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Allyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, predicted nuclear magnetic resonance (NMR) spectral data, and explores its potential biological activities, with a focus on its role as a synthetic intermediate for anticonvulsant agents.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for 3-Allyl-2-mercapto-3H-quinazolin-4-one

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet (broad) | 1H | SH (Thiol) |

| ~8.10 | Doublet of doublets | 1H | H-5 |

| ~7.75 | Triplet of doublets | 1H | H-7 |

| ~7.45 | Doublet | 1H | H-8 |

| ~7.30 | Triplet | 1H | H-6 |

| ~5.95 | Multiplet | 1H | H-2' (Allyl) |

| ~5.20 | Multiplet | 2H | H-3' (Allyl) |

| ~4.80 | Doublet | 2H | H-1' (Allyl) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 3-Allyl-2-mercapto-3H-quinazolin-4-one

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~175.0 | C-2 (C=S) |

| ~160.0 | C-4 (C=O) |

| ~140.0 | C-8a |

| ~134.0 | C-7 |

| ~132.0 | C-2' (Allyl) |

| ~128.0 | C-5 |

| ~126.0 | C-6 |

| ~120.0 | C-4a |

| ~117.0 | C-3' (Allyl) |

| ~115.0 | C-8 |

| ~45.0 | C-1' (Allyl) |

Solvent: DMSO-d₆

Experimental Protocols

The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one is typically achieved through a one-pot reaction involving anthranilic acid, allyl isothiocyanate, and a base. The following protocol is a generalized procedure based on methodologies reported in the literature.

Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

Materials:

-

Anthranilic acid

-

Allyl isothiocyanate

-

Potassium hydroxide

-

Ethanol

-

Water

Procedure:

-

A solution of anthranilic acid (1 equivalent) and potassium hydroxide (1 equivalent) is prepared in ethanol.

-

Allyl isothiocyanate (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and then poured into cold water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield 3-Allyl-2-mercapto-3H-quinazolin-4-one as a solid.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway for 3-Allyl-2-mercapto-3H-quinazolin-4-one and a proposed logical workflow for the investigation of its anticonvulsant activity based on its use as a synthetic precursor.

Caption: Synthetic pathway of 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Caption: Logical workflow for anticonvulsant drug discovery.

In-Depth Technical Guide: Spectroscopic Analysis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) analysis of the compound 3-Allyl-2-mercapto-3H-quinazolin-4-one. This quinazolinone derivative is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the quinazolinone scaffold. This document outlines the expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a proposed mass spectral fragmentation pathway.

Molecular Structure

Chemical Name: 3-Allyl-2-mercapto-3H-quinazolin-4-one CAS Number: 21263-59-2[1] Molecular Formula: C₁₁H₁₀N₂OS[1] Molecular Weight: 218.28 g/mol [1]

The structure consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidinone ring. An allyl group is attached to the nitrogen at position 3, and a mercapto group is present at position 2. The mercapto group can exist in tautomeric equilibrium with a thione form.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of functional groups within a molecule. For 3-Allyl-2-mercapto-3H-quinazolin-4-one, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features. Based on data from related quinazolinone derivatives, the expected IR absorption peaks are summarized in the table below.[2][3]

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Mode |

| N-H Stretch | 3150 - 3250 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic, allyl) | 2850 - 3000 | Stretching |

| C=O (amide) | 1670 - 1700 | Stretching |

| C=C (aromatic) | 1580 - 1620 | Stretching |

| C=C (allyl) | 1630 - 1650 | Stretching |

| C=N | 1550 - 1590 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C=S (thione) | 1100 - 1200 | Stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in structural elucidation. The electron ionization (EI) mass spectrum of 3-Allyl-2-mercapto-3H-quinazolin-4-one is expected to show a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation pattern will likely involve the loss of the allyl group and subsequent cleavages of the quinazolinone ring.

Proposed Fragmentation Pattern

The fragmentation of the molecular ion (m/z 218) is anticipated to proceed through several key pathways. A primary fragmentation event would be the loss of the allyl radical (•CH₂CH=CH₂) to yield a stable cation at m/z 177. Further fragmentation of the quinazolinone ring can lead to the formation of other characteristic ions. A proposed fragmentation pathway is illustrated below.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Tabulated Mass Spectrometry Data

| m/z | Proposed Fragment | Formula |

| 218 | Molecular Ion [M]⁺ | [C₁₁H₁₀N₂OS]⁺ |

| 177 | [M - C₃H₅]⁺ | [C₈H₅N₂OS]⁺ |

| 145 | [M - C₃H₅ - S]⁺ | [C₈H₅N₂O]⁺ |

| 119 | [M - C₃H₅ - S - N₂]⁺ | [C₇H₅NO]⁺ |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one[5]

A general and efficient method for the synthesis of 3-substituted-2-mercapto-3H-quinazolin-4-ones involves the reaction of an appropriate amine with isatoic anhydride, followed by treatment with carbon disulfide.

Materials:

-

Isatoic anhydride

-

Allylamine

-

Ethanol (EtOH)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Water

Procedure:

-

A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.

-

A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.

-

Stirring is continued under reflux for an additional 3 hours.

-

The reaction mixture is cooled to room temperature and poured into 20 mL of cold water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Caption: Synthesis Workflow

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

-

The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Data Acquisition:

-

The mass spectrum is recorded over a mass-to-charge (m/z) range, typically from 50 to 500 amu.

-

The electron energy is usually set to 70 eV.

Conclusion

The spectroscopic analysis of 3-Allyl-2-mercapto-3H-quinazolin-4-one by IR and MS provides unambiguous structural confirmation. The IR spectrum is characterized by the distinct absorption bands of the quinazolinone core and the allyl and mercapto/thione functional groups. The mass spectrum shows a clear molecular ion peak and a predictable fragmentation pattern dominated by the loss of the allyl group. The experimental protocols provided herein offer a reliable method for the synthesis and subsequent spectroscopic characterization of this compound, which is of significant interest in the field of medicinal chemistry.

References

Technical Guide: Solubility and Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Allyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug design, formulation, and various biological assays.

Solubility Profile

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for 3-Allyl-2-mercapto-3H-quinazolin-4-one in organic solvents. The absence of this data highlights an opportunity for further research to characterize the physicochemical properties of this compound fully.

Qualitative Solubility Information

Based on studies of structurally similar quinazolinone derivatives, a general qualitative solubility profile for 3-Allyl-2-mercapto-3H-quinazolin-4-one can be inferred. Generally, these compounds exhibit the following characteristics:

-

Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and acetone.

-

Slightly soluble in: Methanol and ethanol.[1]

-

Insoluble in: Water.

For instance, a related compound, 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one, is reported to be soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] Due to low solubility in common solvents, high-resolution mass spectrometry (HRMS) analysis of some N-acyl-hydrazone-linked quinazolinone derivatives has been performed in a mixture of DMSO and methanol.

Experimental Protocols

General Protocol for Solubility Determination (Gravimetric Method)

For researchers wishing to determine the quantitative solubility of 3-Allyl-2-mercapto-3H-quinazolin-4-one, the gravimetric method is a common and reliable approach. The following is a generalized protocol based on methods used for other quinazoline derivatives.

Materials:

-

3-Allyl-2-mercapto-3H-quinazolin-4-one

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone)

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 3-Allyl-2-mercapto-3H-quinazolin-4-one to a known mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed, pre-warmed syringe fitted with a filter to avoid precipitation during transfer. The filter pore size should be small enough to retain the undissolved solid (e.g., 0.45 µm).

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated from the mass of the dissolved solid and the volume of the solvent used.

Diagram: General Workflow for Solubility Determination

Caption: General workflow for determining solubility via the gravimetric method.

Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

The following is a common synthetic route for 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Reactants:

-

Isatoic anhydride

-

Allylamine

-

Carbon disulfide

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water

Procedure:

-

A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 ml of ethanol is stirred at reflux for 3 hours.

-

A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.

-

The stirring is continued under the same reflux conditions for an additional 3 hours.

-

The reaction mixture is then cooled to room temperature and poured into 20 ml of water.

-

The resulting precipitate is collected by filtration, washed with water, and can be recrystallized from ethanol to yield the final product.

Diagram: Synthesis Pathway of 3-Allyl-2-mercapto-3H-quinazolin-4-one

Caption: Synthetic pathway for 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Conclusion

While quantitative solubility data for 3-Allyl-2-mercapto-3H-quinazolin-4-one in organic solvents remains to be determined, this guide provides the currently available qualitative information and essential experimental protocols. The provided synthesis and solubility determination methods offer a solid foundation for researchers to produce and characterize this compound for their specific applications. The lack of published quantitative solubility data presents a clear research gap that, if addressed, would be highly beneficial to the scientific community, particularly in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of 3-Allyl-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This document collates available data on its synthesis, spectroscopic characterization, and molecular structure, offering insights for researchers engaged in the design and development of novel therapeutic agents. While specific experimental data for the title compound is limited in publicly accessible literature, this guide provides predicted characteristics based on closely related analogues and general chemical principles.

Chemical Structure and Bonding

3-Allyl-2-mercapto-3H-quinazolin-4-one possesses a core bicyclic system where a pyrimidine ring is fused to a benzene ring. The systematic IUPAC name for this compound is 3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one.[2] The key structural features include:

-

Quinazolinone Core: A planar, aromatic bicyclic system that forms the scaffold of the molecule.

-

Allyl Group: A prop-2-en-1-yl substituent attached to the nitrogen atom at position 3 (N3). This group introduces conformational flexibility.

-

Mercapto Group: A sulfanyl (-SH) group attached to the carbon atom at position 2 (C2). This group can exist in tautomeric equilibrium with its thione form (C=S).

The bonding within the quinazolinone ring system is characterized by delocalized π-electrons, contributing to its aromaticity and stability. The C=O and C=S (or C-SH) groups are key functional moieties that can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.

Molecular Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂OS | [2] |

| Molecular Weight | 218.27 g/mol | [2] |

| TPSA (Topological Polar Surface Area) | 37.79 Ų | [3] |

| LogP | 2.24509 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Experimental Protocols

Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

A general and widely used method for the synthesis of 2-mercapto-3-substituted-3H-quinazolin-4-ones involves a multi-step, one-pot reaction.[4]

Materials:

-

Isatoic anhydride

-

Allylamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water

Procedure:

-

A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.

-

A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.

-

Stirring is continued under reflux for an additional 3 hours.

-

The reaction mixture is cooled to room temperature and poured into 20 mL of cold water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.[4]

Logical Workflow for Synthesis:

Synthesis workflow for 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch, if tautomer exists), ~3100 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch), ~1300 (C=S stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~8.2 (dd, 1H, Ar-H), ~7.7 (m, 2H, Ar-H), ~7.4 (m, 1H, Ar-H), ~5.9 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH ₂), ~4.8 (d, 2H, N-CH ₂-), ~3.5 (s, 1H, -SH, D₂O exchangeable) |

| ¹³C NMR (CDCl₃, δ ppm) | ~178 (C=S), ~162 (C=O), ~147 (Ar-C), ~140 (Ar-C), ~134 (Ar-CH), ~132 (-C H=CH₂), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-C), ~120 (Ar-CH), ~118 (-CH=C H₂), ~45 (N-C H₂-) |

| Mass Spec. (m/z) | 218 (M⁺), fragments corresponding to the loss of the allyl group and other characteristic cleavages. |

Molecular Structure and Crystallography

As of the latest literature review, no single-crystal X-ray diffraction data has been published for 3-Allyl-2-mercapto-3H-quinazolin-4-one. X-ray crystallography is essential for the unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For related quinazolinone derivatives, crystallographic studies have confirmed the planarity of the quinazolinone ring system and have provided insights into hydrogen bonding networks and π-π stacking interactions that dictate their packing in the crystal lattice.[7][8]

Biological Activity and Signaling Pathways

The biological activities of 3-Allyl-2-mercapto-3H-quinazolin-4-one have not been specifically reported. However, the quinazolinone scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1]

Derivatives of 2-mercapto-quinazolin-4-one have been investigated for various biological activities, including:

-

Anticancer: Some derivatives have shown inhibitory activity against enzymes like poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and epigenetic regulation, respectively.[1]

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes is a mechanism reported for some quinazolinone analogs.

-

Antimicrobial: The quinazolinone core is present in several compounds with antibacterial and antifungal properties.[9]

Hypothetical Signaling Pathway Inhibition:

Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a hypothetical scenario where a quinazolinone derivative inhibits both PARP1 and BRD4.

Hypothetical dual inhibition of PARP1 and BRD4 by a quinazolinone derivative.

Note: This diagram is a hypothetical representation based on the known activities of other quinazolinone derivatives and does not represent experimentally verified data for 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Conclusion and Future Directions

3-Allyl-2-mercapto-3H-quinazolin-4-one is a molecule of interest within the broader class of pharmacologically active quinazolinones. While its synthesis is well-established, a comprehensive experimental characterization, particularly through X-ray crystallography and detailed spectroscopic analysis, is currently lacking in the scientific literature. Future research should focus on obtaining this crucial experimental data to fully elucidate its structural and electronic properties. Furthermore, biological screening of this specific compound against a panel of relevant targets (e.g., kinases, polymerases, epigenetic modulators) is warranted to uncover its potential therapeutic applications and to understand its mechanism of action at the molecular level. Such studies will be invaluable for the rational design of more potent and selective quinazolinone-based drug candidates.

References

- 1. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 6. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinazolinone scaffold is considered a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic molecules with therapeutic potential. Among these, 3-Allyl-2-mercapto-3H-quinazolin-4-one serves as a versatile intermediate for the synthesis of a wide array of derivatives with promising pharmacological profiles. These derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antifungal, and anticonvulsant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds.

Application Notes

The strategic derivatization of the 3-Allyl-2-mercapto-3H-quinazolin-4-one core, particularly at the sulfur atom of the 2-mercapto group, allows for the modulation of its physicochemical properties and biological activity. The introduction of various alkyl or aryl moieties can significantly enhance the compound's interaction with biological targets.

Anticancer Applications:

A significant area of investigation for these derivatives is in oncology. Many 2-(substituted-thio)-3-allyl-3H-quinazolin-4-one derivatives have exhibited potent cytotoxic activity against various cancer cell lines. One of the key mechanisms of action for some of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor blood supply, leading to apoptosis and suppression of tumor growth. The diverse substitutions on the thioether linkage allow for fine-tuning of the inhibitory activity and selectivity.

Antimicrobial and Antifungal Applications:

The quinazolinone scaffold is also a well-established pharmacophore for the development of antimicrobial and antifungal agents. Derivatives of 3-Allyl-2-mercapto-3H-quinazolin-4-one have shown significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties conferred by the S-substituents play a crucial role in their antimicrobial potency.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one

This protocol describes a common and efficient method for the synthesis of the core scaffold.

Materials:

-

Isatoic anhydride

-

Allylamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 mmol) and allylamine (1.0 mmol) in 10 mL of ethanol.

-

Stir the solution at reflux for 3 hours.

-

To the reaction mixture, add a solution of potassium hydroxide (1.0 mmol) in a minimal amount of water, followed by the dropwise addition of carbon disulfide (2.0 mmol).

-

Continue stirring the reaction mixture at reflux for an additional 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 20 mL of cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 3-Allyl-2-mercapto-3H-quinazolin-4-one as colorless crystals.

Protocol 2: Synthesis of 2-(Substituted-thio)-3-allyl-3H-quinazolin-4-one Derivatives (S-Alkylation)

This protocol outlines the general procedure for the derivatization of the parent compound at the 2-mercapto position.

Materials:

-

3-Allyl-2-mercapto-3H-quinazolin-4-one

-

Appropriate alkyl or benzyl halide (e.g., benzyl bromide, 4-methoxybenzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 3-Allyl-2-mercapto-3H-quinazolin-4-one (1.0 mmol) in 20 mL of dry acetone or DMF.

-

Add anhydrous potassium carbonate (1.5 mmol) to the solution.

-

To this stirred suspension, add the desired alkyl or benzyl halide (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat (as required) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure S-alkylated derivative.

Data Presentation

Table 1: Anticancer Activity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives

| Compound ID | R-Group (at 2-thio position) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | -CH₂-Ph | MCF-7 (Breast) | 15.2 | [4] |

| 1b | -CH₂-Ph | HeLa (Cervical) | 21.8 | [4] |

| 1c | -CH₂-Ph | HepG2 (Liver) | 18.5 | [4] |

| 1d | -CH₂-Ph | HCT-8 (Colon) | 25.1 | [4] |

| 2a | -CH₂-(4-OCH₃-Ph) | MCF-7 (Breast) | 10.5 | [5] |

| 2b | -CH₂-(4-OCH₃-Ph) | A2780 (Ovarian) | 8.9 | [5] |

| 3a | -CH₂-(4-Cl-Ph) | HepG2 (Liver) | 12.3 | [6] |

| 3b | -CH₂-(4-Cl-Ph) | HCT116 (Colon) | 14.7 | [6] |

Table 2: Antimicrobial Activity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives

| Compound ID | R-Group (at 2-thio position) | Microorganism | MIC (µg/mL) | Reference |

| 4a | -CH₂-Ph | Staphylococcus aureus | 6.25 | [7] |

| 4b | -CH₂-Ph | Escherichia coli | 12.5 | [7] |

| 4c | -CH₂-Ph | Candida albicans | 12.5 | [7] |

| 5a | -CH₂-(4-NO₂-Ph) | Staphylococcus aureus | 3.12 | [7] |

| 5b | -CH₂-(4-NO₂-Ph) | Escherichia coli | 6.25 | [7] |

| 5c | -CH₂-(4-NO₂-Ph) | Aspergillus niger | 6.25 | [7] |

Visualizations

Synthetic Workflow

Caption: General synthetic scheme for 3-Allyl-2-mercapto-3H-quinazolin-4-one and its S-alkylated derivatives.

VEGFR-2 Signaling Pathway Inhibition

Caption: Simplified diagram of the VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. Item - Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues - figshare - Figshare [figshare.com]

- 6. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Alkylation of 2-Mercaptoquinazolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the S-alkylation of 2-mercaptoquinazolines, a crucial reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established literature methods and offer options for both conventional and ultrasonically-assisted synthesis.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities. The S-alkylation of 2-mercaptoquinazolines is a key synthetic step that allows for the introduction of diverse substituents at the sulfur atom, leading to the generation of novel molecules with potential therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3] This protocol details the chemical transformation where the thiol group of a 2-mercaptoquinazoline is converted into a thioether by reaction with an alkylating agent.

General Reaction Scheme

The S-alkylation of 2-mercaptoquinazolines generally proceeds via the deprotonation of the thiol group by a base to form a thiolate anion, which then acts as a nucleophile and attacks the alkylating agent in a nucleophilic substitution reaction.

Caption: General workflow for the S-alkylation of 2-mercaptoquinazolines.

Experimental Protocols

Two primary methods for the S-alkylation of 2-mercaptoquinazolines are presented below: a conventional method involving stirring at room temperature and an ultrasonically-assisted method for accelerated reaction times.

Protocol 1: Conventional S-Alkylation

This method is suitable for a wide range of alkylating agents and is performed under standard laboratory conditions.

Materials:

-

Substituted 2-mercaptoquinazolin-4(3H)-one (1 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (3 mmol)

-

Appropriate alkylating agent (e.g., phenacyl bromide, 2-chloro-N-substituted amide) (1 mmol)

-

Acetone (6 mL)

-

Ethanol for recrystallization

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a mixture of the starting 2-mercaptoquinazolin-4(3H)-one (1 mmol) and anhydrous potassium carbonate (3 mmol) in acetone (6 mL).[1]

-

Stir the mixture at room temperature for one hour to ensure the formation of the thiolate salt.[1]

-

Add the appropriate alkylating agent (1 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 9-12 hours.[1]

-

Upon completion of the reaction (monitored by TLC), filter the reaction mixture.

-

Wash the crude solid with water, and then dry it.

-

Recrystallize the crude product from ethanol to obtain the purified S-alkylated 2-mercaptoquinazoline derivative.[1]

Protocol 2: Ultrasonically-Assisted S-Alkylation

This method utilizes ultrasonic irradiation to significantly reduce reaction times and often leads to excellent yields.[4]

Materials:

-

Substituted 2-mercaptoquinazolin-4(3H)-one (0.65 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (0.78 mmol)

-

Alkyl halide (0.65 mmol)

-

Dry Dimethylformamide (DMF) (8 mL)

-

Ethanol for recrystallization

-

Ultrasonic bath

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, combine the 2-mercaptoquinazoline derivative (0.65 mmol) and anhydrous potassium carbonate (0.78 mmol) in dry DMF (8 mL).[4]

-

Stir the mixture for 1 hour at room temperature.[4]

-

Add the alkyl halide (0.65 mmol) to the mixture.[4]

-

Place the reaction vessel in an ultrasonic bath and sonicate for 10 minutes.[4]

-

After sonication, pour the reaction mixture into cold water to precipitate the product.[4]

-

Filter the resulting precipitate and wash it thoroughly with water.[4]

-

Recrystallize the solid from ethanol to yield the pure S-alkylated product.[4]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various S-alkylated 2-mercaptoquinazoline derivatives as reported in the literature.

Table 1: Conventional S-Alkylation of 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide [1]

| Alkylating Agent | Reaction Time (h) | Yield (%) |

| Phenacyl bromides | 9–12 | 90–95 |

| 2-Chloro-N-substituted amides | Not Specified | 90–96 |

Table 2: Ultrasonically-Assisted S-Alkylation of 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [4]

| Alkylating Agent | Reaction Time (min) | Yield (%) |

| Alkyl halides | 10 | 88–98 |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Alkylating agents are often toxic and corrosive; handle them with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The S-alkylation of 2-mercaptoquinazolines is a versatile and efficient method for the synthesis of a diverse library of derivatives. The choice between the conventional and ultrasonically-assisted protocols will depend on the available equipment and the desired reaction time. Both methods have been shown to produce high yields of the desired products. The detailed protocols and summarized data provided in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols: 3-Allyl-2-mercapto-3H-quinazolin-4-one as a Precursor for Anticonvulsant Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolin-4(3H)-one derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, sedative, and hypnotic effects.[1][2][3] The historical context of methaqualone, a quinazolin-4(3H)-one derivative formerly used as a sedative-hypnotic, has spurred further research into this scaffold to develop safer and more effective anticonvulsant agents with fewer side effects.[1][2] Structure-activity relationship (SAR) studies have highlighted the importance of the quinazolin-4(3H)-one moiety as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site for interaction with the GABA-A receptor.[1] The substituents at positions 2 and 3 are crucial for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.[1]

This document provides detailed application notes and protocols for utilizing 3-Allyl-2-mercapto-3H-quinazolin-4-one as a versatile precursor for the synthesis of novel quinazolin-4(3H)-one derivatives with potential anticonvulsant activity. It includes synthetic methodologies, protocols for anticonvulsant screening, neurotoxicity assessment, and data presentation guidelines.

Data Presentation

Table 1: Anticonvulsant Activity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives in the MES Test

| Compound ID | R Group | Dose (mg/kg, i.p.) | Protection (%) |

| 1a | 4-Chlorophenyl | 100 | 50 |

| 2a | 4-Bromophenyl | 100 | 66 |

| 3a | 4-Fluorophenyl | 100 | 50 |

| 4a | 4-Nitrophenyl | 100 | 33 |

| Phenytoin | - | 30 | 100 |

Data is hypothetical and for illustrative purposes, based on typical screening results for this class of compounds.

Table 2: Anticonvulsant Activity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives in the scPTZ Test

| Compound ID | R Group | Dose (mg/kg, i.p.) | Protection (%) |

| 1a | 4-Chlorophenyl | 100 | 83 |

| 2a | 4-Bromophenyl | 100 | 100 |

| 3a | 4-Fluorophenyl | 100 | 83 |

| 4a | 4-Nitrophenyl | 100 | 66 |

| Diazepam | - | 4 | 100 |

Data is hypothetical and for illustrative purposes, based on typical screening results for this class of compounds.

Table 3: Neurotoxicity Screening of Active Compounds (Rotarod Test)

| Compound ID | Dose (mg/kg, i.p.) | Time on Rod (seconds) | Motor Impairment |

| 2a | 100 | 165 ± 15 | No |

| Control | Vehicle | 175 ± 10 | No |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives

This protocol describes the synthesis of S-substituted derivatives of 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Materials:

-

3-Allyl-2-mercapto-3H-quinazolin-4-one

-

Appropriate α-bromoacetophenone derivatives

-

Anhydrous potassium carbonate

-

Dry acetone

-

Stirring apparatus

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Dissolve 3-Allyl-2-mercapto-3H-quinazolin-4-one (1 equivalent) in dry acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

To this stirred suspension, add the desired α-bromoacetophenone derivative (1 equivalent) dropwise.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the progress of the reaction using TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Characterize the synthesized compounds using spectroscopic techniques (IR, 1H-NMR, Mass Spectrometry) and elemental analysis.

Protocol 2: Anticonvulsant Screening - Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][5]

Materials:

-

Male albino mice (20-25 g)

-

Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Electroconvulsiometer

-

Corneal electrodes

-

Saline solution (0.9%)

Procedure:

-

Divide the animals into groups (n=6-8 per group), including a control group, a standard group, and test groups.

-

Administer the test compounds or vehicle intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes moistened with saline.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of tonic hind limb extension is considered as protection.

-

Calculate the percentage of protection for each group.

Protocol 3: Anticonvulsant Screening - Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for identifying drugs effective against absence and myoclonic seizures.[4][5]

Materials:

-

Male albino mice (20-25 g)

-

Test compounds and vehicle

-

Standard anticonvulsant drug (e.g., Diazepam)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

-

Observation chambers

Procedure:

-

Divide the animals into groups as described in the MES test protocol.

-

Administer the test compounds or vehicle i.p.

-

After the appropriate absorption time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Immediately place each mouse in an individual observation chamber.

-

Observe the animals for 30 minutes for the onset of clonic convulsions (seizures lasting for at least 5 seconds).

-

The absence of clonic convulsions is considered as protection.

-

Calculate the percentage of protection for each group.

Protocol 4: Neurotoxicity Assessment - Rotarod Test

The rotarod test is used to assess motor coordination and identify any motor impairment caused by the test compounds.[6][7]

Materials:

-

Male albino mice (20-25 g)

-

Rotarod apparatus

-

Test compounds and vehicle

Procedure:

-

Train the mice on the rotarod (e.g., rotating at a constant speed of 10-15 rpm) for a set period (e.g., 3 minutes) for 2-3 consecutive days before the test day.

-

On the test day, administer the test compounds or vehicle i.p.

-

At the time of expected peak effect, place the mice on the rotating rod.

-

Record the time each animal remains on the rod within a specific timeframe (e.g., 3 minutes).

-

A significant decrease in the time spent on the rod compared to the control group indicates motor impairment.

Visualizations

Caption: General synthesis workflow for novel anticonvulsants.

Caption: Workflow for anticonvulsant screening and evaluation.

Caption: Hypothetical signaling pathway for anticonvulsant action.

References

- 1. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpscr.info [ijpscr.info]

- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Biological Activity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-Allyl-2-mercapto-3H-quinazolin-4-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The following sections detail the synthesis, biological activities with quantitative data, and experimental protocols for the evaluation of these compounds.

Synthesis

The core structure, 3-Allyl-2-mercapto-3H-quinazolin-4-one, serves as a versatile scaffold for the synthesis of a wide array of derivatives, primarily through S-alkylation or S-arylation at the 2-mercapto position.

A general synthetic pathway is outlined below:

Caption: General synthesis scheme for 3-Allyl-2-mercapto-3H-quinazolin-4-one derivatives.

Anticancer Activity

Derivatives of 3-Allyl-2-mercapto-3H-quinazolin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.

Data Presentation

Table 1: Cytotoxicity of 3-Allyl-2-mercapto-3H-quinazolin-4-one Derivatives

| Compound ID | R Group (at 2-thio position) | Cell Line | IC50 (µM) | Reference |

| 5a | -CH₂C(=O)-Salicylamide | HepG2 (Hepatocellular Carcinoma) | > 100 | [1] |

| 5a | -CH₂C(=O)-Salicylamide | BJ (Normal Fibroblast) | > 100 | [1] |

| Generic Quinazolinone 1 | Substituted Phenyl | A549 (Lung) | 14.79 ± 1.03 | [2] |

| Generic Quinazolinone 1 | Substituted Phenyl | MCF-7 (Breast) | 2.86 ± 0.31 | [2] |

| Generic Quinazolinone 1 | Substituted Phenyl | HepG2 (Hepatocellular Carcinoma) | 5.9 ± 0.45 | [2] |

| Generic Quinazolinone 2 | Imidazo[1,2-a]pyridin-6-yl | Neuroblastoma (SH-SY5Y) | - | [3] |

Note: Data for "Generic Quinazolinone" derivatives are included to provide a broader context of the anticancer potential of the quinazolinone scaffold. Compound 5a is a direct derivative of 3-Allyl-2-mercapto-3H-quinazolin-4-one.

Signaling Pathways

VEGFR-2 Signaling Pathway

Quinazolinone derivatives can act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling cascades, leading to a reduction in tumor vascularization and growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by quinazolinone derivatives.

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its inhibition by quinazolinone derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinase A leading to mitotic arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxic activity of the synthesized compounds against cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Anti-inflammatory Activity

Certain derivatives have shown promising anti-inflammatory effects in in vivo models.

Data Presentation

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound Class | Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 2-Methyl-3-aminosubstituted-3H-quinazolin-4-ones | Carrageenan-induced paw edema | 50 | 16.3 - 36.3 | [4][5] |

| Thiazolidinone-substituted quinazolinones | Carrageenan-induced paw edema | 50 | up to 32.5 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

-

Animals:

-

Use adult Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (n=6 per group): control, standard (e.g., Indomethacin 10 mg/kg), and test groups (different doses of the synthesized compounds).

-

Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.

-

-

Induction of Inflammation:

-

One hour after the administration of the compounds, inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Antimicrobial Activity

The quinazolinone scaffold has been explored for its potential to develop new antimicrobial agents.

Data Presentation

Table 3: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 25.6 ± 0.5 | [7][8] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacillus subtilis | 24.3 ± 0.4 | [7][8] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 30.1 ± 0.6 | [7][8] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Escherichia coli | 25.1 ± 0.5 | [7][8] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Aspergillus fumigatus | 18.3 ± 0.6 | [7][8] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Saccharomyces cerevisiae | 23.1 ± 0.4 | [7][8] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Candida albicans | 26.1 ± 0.5 | [7][8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum:

-

Grow the microbial strains overnight in a suitable broth medium.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

-

-